5-fluoro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-fluoro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran core, a thiazole ring, and various functional groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Uniqueness
5-fluoro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom, the benzofuran core, and the thiazole ring contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H15FN2O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H15FN2O2S/c1-12-16-9-14(21)7-8-17(16)25-18(12)19(24)22-10-15-11-26-20(23-15)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,22,24) |
InChI Key |
LVBHTYGTGZXQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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